

# In-Depth Technical Guide: 2-Amino-5-(4-nitrophenylsulfonyl)thiazole

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## Compound of Interest

Compound Name: 2-Amino-5-(4-nitrophenylsulfonyl)thiazole

Cat. No.: B1265366

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CAS Number: 39565-05-4

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** is limited. This guide provides available information and extrapolates potential properties, synthesis, and biological activities based on structurally related compounds to facilitate future research.

## Core Compound Identification and Properties

**2-Amino-5-(4-nitrophenylsulfonyl)thiazole** is a heterocyclic compound featuring a 2-aminothiazole core functionalized at the 5-position with a 4-nitrophenylsulfonyl group. This structure combines the recognized pharmacophore of the 2-aminothiazole ring with the electron-withdrawing and potential biological activity of the nitrophenylsulfonamide moiety.

Table 1: Physicochemical and Identification Data

| Property          | Value  | Source              |
|-------------------|--|---------------------|
| CAS Number        | 39565-05-4   | <a href="#">[1]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> N <sub>3</sub> O <sub>4</sub> S <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 285.292 g/mol  | <a href="#">[1]</a> |
| Canonical SMILES  | <chem>C1=CC(=CC=C1S(=O)(=O)C2=CSC(=N2)N)O</chem><br>INVALID-LINK--[O-]     | Inferred            |
| InChI Key         | GKTKCGAOXFHFTD-UHFFFAOYSA-N  | <a href="#">[2]</a> |
| Appearance        | Data not available   | -                   |
| Melting Point     | Data not available   | -                   |
| Solubility        | Data not available   | -                   |

Table 2: Safety and Hazard Information

| Hazard Statement              | GHS Code | Description  |
|-------------------------------|----------|--|
| Harmful if swallowed          | H302     | Indicates acute oral toxicity.                           |
| Causes serious eye irritation | H319     | Can cause significant irritation upon contact with eyes. |

This information is derived from safety data sheets and should be used for preliminary guidance only. A full risk assessment should be conducted before handling.[\[1\]](#)

## Spectroscopic Characterization Profile

While specific spectral data for **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** is not publicly available, the following table outlines the expected spectroscopic characteristics based on its structure. This serves as a guide for researchers in confirming the identity and purity of the synthesized compound.

Table 3: Expected Spectroscopic Data

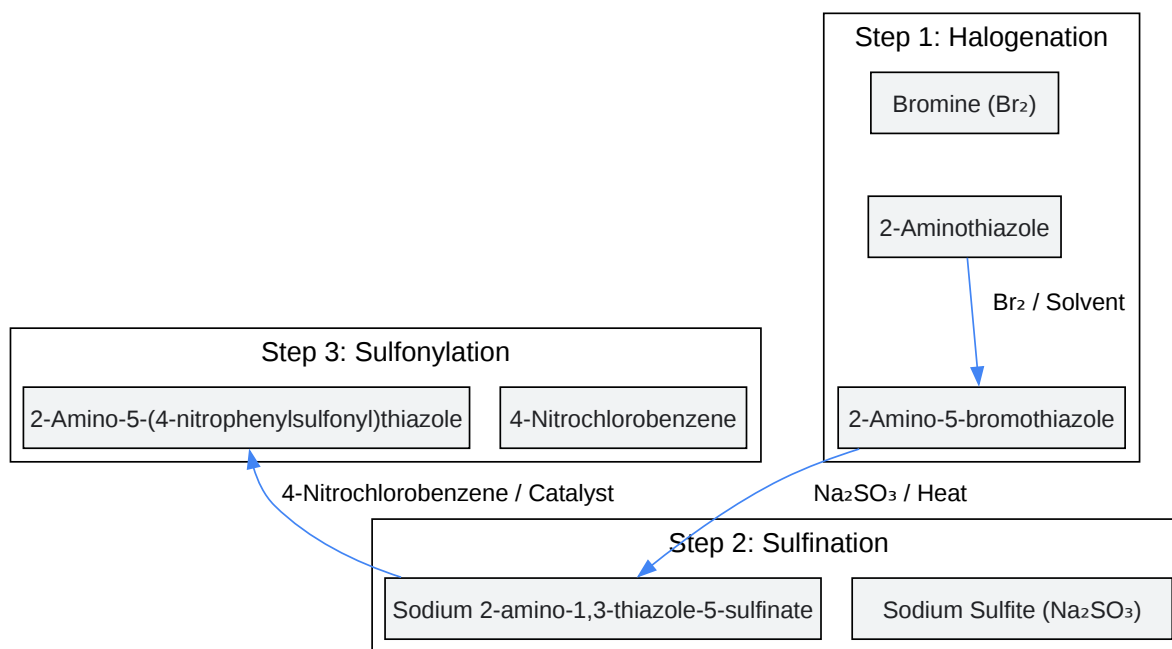
| Technique           | Expected Observations  |
|---------------------|--|
| $^1\text{H}$ NMR    | - Aromatic protons of the 4-nitrophenyl group appearing as two doublets in the downfield region (approx. 7.5-8.5 ppm). - A singlet for the proton at the 4-position of the thiazole ring. - A broad singlet for the amino ( $-\text{NH}_2$ ) protons, which is exchangeable with $\text{D}_2\text{O}$ .  |
| $^{13}\text{C}$ NMR | - Aromatic carbons of the 4-nitrophenyl group. - Carbons of the thiazole ring, with the carbon bearing the sulfonyl group being significantly downfield.   |
| Mass Spec (MS)      | - A molecular ion peak corresponding to the molecular weight (285.29 m/z for $[\text{M}]^+$ ). - Fragmentation patterns showing the loss of $\text{SO}_2$ , $\text{NO}_2$ , and cleavage of the thiazole ring.   |
| Infrared (IR)       | - Characteristic stretches for N-H bonds of the amino group (approx. 3300-3500 $\text{cm}^{-1}$ ). - Asymmetric and symmetric stretches for the sulfonyl group ( $\text{SO}_2$ ) (approx. 1350 and 1150 $\text{cm}^{-1}$ ). - Strong absorptions for the nitro group ( $\text{NO}_2$ ) (approx. 1530 and 1350 $\text{cm}^{-1}$ ). - Aromatic C-H and C=C stretching frequencies. |

## Proposed Synthesis and Experimental Protocol

A specific, validated synthesis protocol for **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** is not readily available in the literature. However, a plausible synthetic route can be devised based on established methods for the functionalization of the 2-aminothiazole ring, particularly at the 5-position. The following represents a proposed multi-step synthesis.

### Proposed Synthesis Workflow Diagram

## Proposed Synthesis of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole



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Caption: A proposed three-step synthesis of the target compound.

## Detailed Experimental Protocol (Hypothetical)

### Step 1: Synthesis of 2-Amino-5-bromothiazole<sup>[3]</sup>

- Dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).
- Cool the solution in an ice bath.

- Slowly add bromine (1 equivalent) dropwise while maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
- Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
- Filter the solid, wash with water, and dry to obtain 2-amino-5-bromothiazole.

#### Step 2: Synthesis of Sodium 2-amino-1,3-thiazole-5-sulfinate

- Suspend 2-amino-5-bromothiazole (1 equivalent) in an aqueous solution of sodium sulfite (1.2 equivalents).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Cool the reaction mixture and filter to remove any unreacted starting material.
- The aqueous solution containing the sodium sulfinate salt can be used directly in the next step or the product can be precipitated by adding a suitable salt.

#### Step 3: Synthesis of **2-Amino-5-(4-nitrophenylsulfonyl)thiazole**

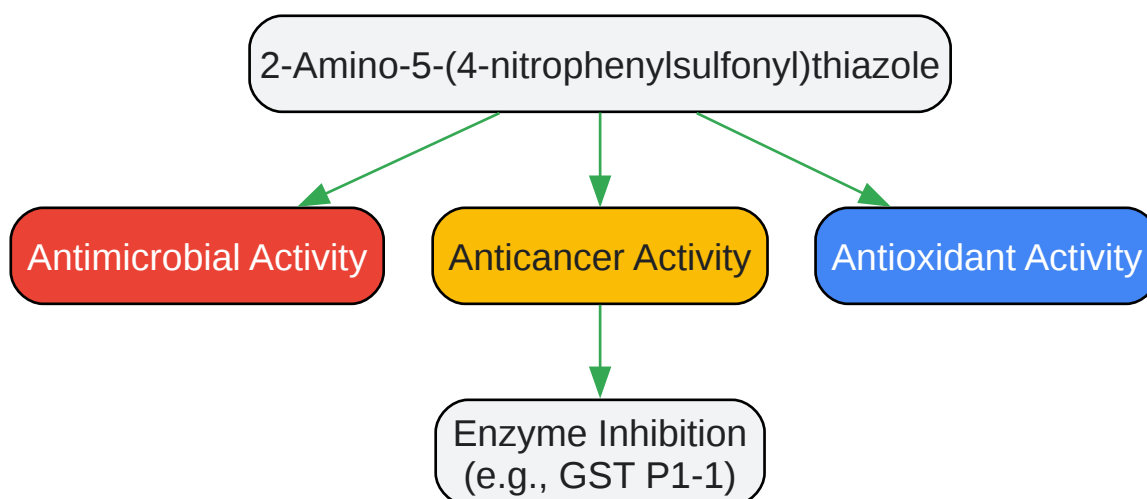
- To the aqueous solution of sodium 2-amino-1,3-thiazole-5-sulfinate (1 equivalent), add 4-nitrochlorobenzene (1 equivalent) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
- Heat the mixture to 80-100°C and stir vigorously for 6-8 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature. The product should precipitate out of the solution.
- Filter the solid product, wash with water, and then a small amount of cold ethanol.

- Recrystallize from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure **2-Amino-5-(4-nitrophenylsulfonyl)thiazole**.

## Potential Biological Activities and Signaling Pathways

There are no direct studies on the biological activity of **2-Amino-5-(4-nitrophenylsulfonyl)thiazole**. However, the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and sulfonamide derivatives are known to exhibit a wide range of biological effects.<sup>[4][5]</sup>

Potential Therapeutic Areas Diagram



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Caption: Potential therapeutic applications based on related compounds.

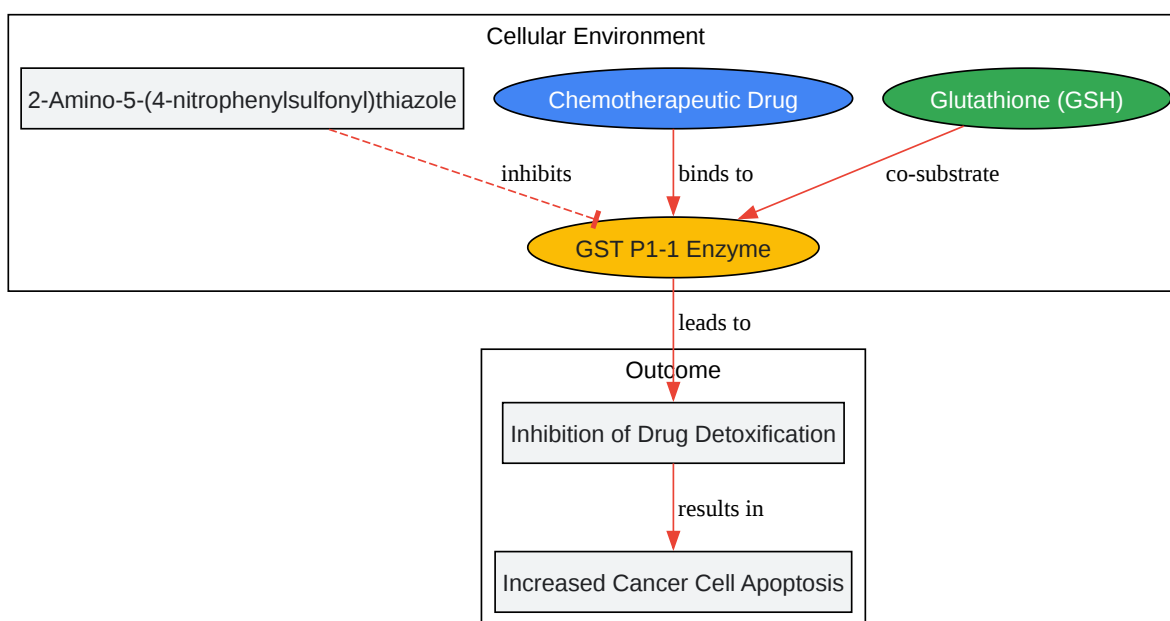
## Discussion of Potential Activities:

- Antimicrobial Activity:** Many 2-aminothiazole derivatives have demonstrated potent antibacterial and antifungal properties. The addition of the sulfonamide group, a well-known antibacterial pharmacophore, may enhance this activity.
- Anticancer Activity:** The 2-aminothiazole core is present in several anticancer drugs. Furthermore, a structurally related compound, 2-(4-chlorobenzyl)-5-(4-

nitrophenylsulfonamido)benzoxazole, has been shown to be an inhibitor of human Glutathione S-transferase P1-1 (GST P1-1).[4] GST P1-1 is often overexpressed in cancer cells and contributes to multidrug resistance. This suggests that **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** could be investigated as a potential GST P1-1 inhibitor.

- Antioxidant Activity: Studies on a series of 2-aminothiazole sulfonamide derivatives have demonstrated their potential as antioxidant agents, capable of scavenging free radicals.[4]

#### Proposed Mechanism of Action (Hypothetical Pathway for Anticancer Activity)



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